molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Cat. No. B372694
CAS RN: 288-13-1
M. Wt: 68.08g/mol
InChI Key: WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Description

Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are also a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The core structure of pyrazole includes a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Physical And Chemical Properties Analysis

Pyrazole is a colorless crystalline solid with a pyridine-like odor and weak base, with a pKb of 11.5 . It is partially soluble in water with an mp of 70°C and a bp of 188°C .

Scientific Research Applications

Pharmacological Potential

Pyrazole and its derivatives are known for their broad pharmacological potential, demonstrated in various therapeutic categories. They have been used in anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant agents. Their diverse biological activities, such as antitumor, antimicrobial, antitubercular, antileishmanial, antidiabetic, antiparkinsonian, and neuroprotective properties, are significant in medicinal chemistry (Karrouchi et al., 2018); (Gurdeep et al., 2020).

Anticancer Properties

Pyrazole scaffolds have shown promise in anticancer research. They target various receptors significant for cancer management, such as protein kinase, tyrosine kinase, and cyclin-dependent kinase. Pyrazole compounds have demonstrated effectiveness against various cancer cell lines and experimental tumors, leading to apoptosis in cancer cells and downregulation of specific genes related to cancer progression (Kumar et al., 2013); (Vishnu et al., 2021).

Role in Synthesis and Biological Activities

Recent advancements in the synthesis of pyrazole derivatives have broadened their scope in biological activities. They play a crucial role in agrochemicals, fluorescent substances, and dyes. The synthesis methods and biological activities of these derivatives have been a focus of research, reflecting their importance in drug development for a range of diseases (Ebenezer et al., 2022); (Faisal et al., 2019).

Bioactive Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their wide range of biological activities. They have been synthesized and evaluated against several biological agents, indicating their potential as lead compounds in therapeutic development. These derivatives are crucial in discovering new drugs and understanding their relationship with biological activities (Faria et al., 2017).

Safety And Hazards

Pyrazole is moderately toxic by ingestion and intraperitoneal routes . It is toxic by ingestion and inhalation, irritant to skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This review summarizes the recent advances in the green multicomponent synthesis of pyrano [2,3-c]pyrazole and spiro-pyrano [2,3-c]pyrazole derivatives .

properties

IUPAC Name

1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

105809-46-9
Record name 1H-Pyrazole, homopolymer
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DSSTOX Substance ID

DTXSID2059774
Record name Pyrazole
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Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyrazole
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Vapor Pressure

1.19 [mmHg]
Record name Pyrazole
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Product Name

Pyrazole

CAS RN

288-13-1
Record name Pyrazole
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Synthesis routes and methods I

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
Quantity
234 g
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64 g
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Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
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halogen
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6-chloro-1,3-dialkyuracil
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( 20 )
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Synthesis routes and methods III

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
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Synthesis routes and methods IV

Procedure details

Thus, with respect to said acid III to be used to couple with compound II, functional equivalents include the corresponding acid anhydrides, including mixed anhydrides and particularly the mixed anhydrides prepared from stronger acids such as the lower aliphatic monoesters of carbonic acid, or alkyl and aryl sulfonic acids and of more hindered acids such as diphenylacetic acid. In addition, an acid azide or an active ester or thioester (e.g., with p-nitrophenyl, 2,4-dinitrophenol, thiophenol, thioacetic acid) may be used or the free acid itself may be coupled with compound II after first reacting said free acid with N,N'-dimethylchloroformiminium chloride [cf. Great Britain Pat. No. 1,008,170 and Novak and Weichet, Experientia XXI, 6, 360 (1965)] or by the use of enzymes or of an N,N'-carbonyldiimidazole or an N,N'-carbonylditriazole (cf. South African patent specification No. 63/2684) or a carbodiimide reagent [especially N,N'-dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide; cf. Sheehan and Hess, J. Amer. Chem. Soc., 77, 1967 (1955)], or of alkylylamine reagent [cf. R. Buijle and H. G. Viehe, Angew. Chem. International Edition 3, 582, (1964)] or of an isoxazolium salt reagent [cf. R. B. Woodward, R. A. Olofson and H. Mayer, J. Amer. Chem. Soc. 83, 1010 (1961)], or of a ketenimine reagent [cf. C. L. Stevens and M. E. Munk, J. Amer. Chem. Soc., 80, 4065 (1958)] or of hexachlorocyclotriphosphatriazine or hexabromocyclotriphosphatriazine (U.S. Pat. No. 3,651,050) or of diphenylphosphoryl azide [DPPA; J. Amer. Chem. Soc., 94, 6203-6205 (1972) ] or of diethylphosphoryl cyanide [DEPC; Tetrahedron Letters No. 18, pp. 1595-1598 (1973)] or of diphenyl phosphite [Tetrahedron Letters No. 49, pp. 5047-5050 (1972)]. Another equivalent of the acid chloride is a corresponding azolide, i.e., an amide of the corresponding acid whose amide nitrogen is a member of a quasiaromatic five membered ring obtaining at least two nitrogen atoms, i.e., imidazole, pyrazole, the triazoles, benzimidazole, benzotriazole and their substituted derivatives. As an example of the general method for the preparation of an azolide, N,N'-carbonyldiimidazole is reacted with a carboxylic acid in equimolar proportions at room temperature in tetrahydrofuran, chloroform, dimethylformamide or a similar inert solvent to form the carboxylic acid imidazolide in practically quantitative yield with liberation of carbon dioxide and one mole of imidazole. Dicarboxylic acids yield diimidazolide. The by-product, imidazole, precipitates and may be separated and the imidazolide isolated, but this is not essential. The methods for carrying out these reactions to produce a cephalosporin and the methods used to isolate the cephalosporin so produced are well known in the art.
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ester
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thioester
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[Compound]
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compound II
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[Compound]
Name
N,N'-dimethylchloroformiminium chloride
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[Compound]
Name
XXI
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[Compound]
Name
N,N'-carbonyldiimidazole
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[Compound]
Name
N,N'-carbonylditriazole
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0 (± 1) mol
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[Compound]
Name
acid III
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isoxazolium
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[Compound]
Name
ketenimine
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diethylphosphoryl cyanide
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DEPC
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[Compound]
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acid chloride
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[Compound]
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compound II
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azolide
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[Compound]
Name
amide
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[Compound]
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amide nitrogen
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acid anhydrides
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anhydrides
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anhydrides
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aliphatic monoesters
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alkyl and aryl sulfonic acids
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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